Cas no 27738-39-2 (3,4-Methylenedioxybenzylidene Aniline)

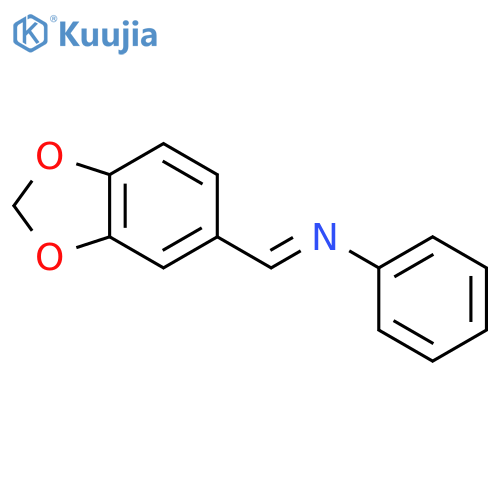

27738-39-2 structure

商品名:3,4-Methylenedioxybenzylidene Aniline

3,4-Methylenedioxybenzylidene Aniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine,N-(1,3-benzodioxol-5-ylmethylene)-

- 1-(1,3-benzodioxol-5-yl)-N-phenylmethanimine

- PIPERONYLIDENE ANILINE

- 3,4-Methylenedioxybenzylidene aniline

- N-Piperonylideneaniline

- Piperonal-phenylimin

- piperonal-phenylimine

- OCPBTGFXVLONGM-UHFFFAOYSA-N

- HMS1368O11

- (1E)-1-(2H-1,3-benzodioxol-5-yl)-N-phenylmethanimine

- OCPBTGFXVLONGM-OQLLNIDSSA-N

- Bionet2_001675

- 853099-64-6

- (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)aniline

- FT-0614399

- 1-(1, 3-benzodioxol-5-yl)-N-phenylmethanimine

- 4X-0824

- MFCD00016906

- N-[(E)-1,3-Benzodioxol-5-ylmethylidene]aniline

- AKOS005092089

- 1-(2H-1,3-benzodioxol-5-yl)-N-phenylmethanimine

- 27738-39-2

- N-[(E)-1,3-Benzodioxol-5-ylmethylidene]aniline #

- SCHEMBL12416591

- N-(benz[d][1,3]dioxol-5-ylmethylene)aniline

- CHEMBL2397692

- SCHEMBL16274602

- 3,4-Methylenedioxybenzylideneaniline

- 3,4-Methylenedioxybenzylidene Aniline

-

- MDL: MFCD00016906

- インチ: InChI=1S/C14H11NO2/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13/h1-9H,10H2/b15-9+

- InChIKey: OCPBTGFXVLONGM-OQLLNIDSSA-N

- ほほえんだ: O1C2C=CC(/C=N/C3C=CC=CC=3)=CC=2OC1

計算された属性

- せいみつぶんしりょう: 225.07900

- どういたいしつりょう: 225.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 30.8Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 363.5±31.0 °C at 760 mmHg

- フラッシュポイント: 141.1±17.4 °C

- PSA: 30.82000

- LogP: 3.16590

- じょうきあつ: 0.0±0.8 mmHg at 25°C

3,4-Methylenedioxybenzylidene Aniline セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3,4-Methylenedioxybenzylidene Aniline 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,4-Methylenedioxybenzylidene Aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M343298-1g |

3,4-Methylenedioxybenzylidene Aniline |

27738-39-2 | 1g |

$ 65.00 | 2022-06-03 | ||

| 1PlusChem | 1P00BC5W-10g |

3,4-METHYLENEDIOXYBENZYLIDENE ANILINE |

27738-39-2 | 10g |

$120.00 | 2024-05-07 | ||

| abcr | AB475758-10 g |

3,4-Methylenedioxybenzylidene aniline; . |

27738-39-2 | 10g |

€149.90 | 2023-04-21 | ||

| abcr | AB475758-50 g |

3,4-Methylenedioxybenzylidene aniline; . |

27738-39-2 | 50g |

€487.40 | 2023-04-21 | ||

| TRC | M343298-500mg |

3,4-Methylenedioxybenzylidene Aniline |

27738-39-2 | 500mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M343298-5g |

3,4-Methylenedioxybenzylidene Aniline |

27738-39-2 | 5g |

$ 185.00 | 2022-06-03 | ||

| abcr | AB475758-10g |

3,4-Methylenedioxybenzylidene aniline; . |

27738-39-2 | 10g |

€149.90 | 2025-02-15 | ||

| A2B Chem LLC | AF28180-50g |

3,4-METHYLENEDIOXYBENZYLIDENE ANILINE |

27738-39-2 | 50g |

$340.00 | 2024-04-20 | ||

| abcr | AB475758-50g |

3,4-Methylenedioxybenzylidene aniline; . |

27738-39-2 | 50g |

€487.40 | 2025-02-15 | ||

| 1PlusChem | 1P00BC5W-50g |

3,4-METHYLENEDIOXYBENZYLIDENE ANILINE |

27738-39-2 | 50g |

$377.00 | 2024-05-07 |

27738-39-2 (3,4-Methylenedioxybenzylidene Aniline) 関連製品

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 157047-98-8(Benzomalvin C)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:27738-39-2)3,4-Methylenedioxybenzylidene Aniline

清らかである:99%

はかる:50g

価格 ($):289.0